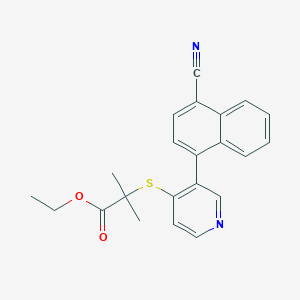

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate is a complex organic compound that features a combination of naphthalene, pyridine, and thioester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Naphthalene Derivative: The starting material, 4-cyanonaphthalene, is synthesized through a Friedel-Crafts acylation reaction followed by a cyanation process.

Pyridine Derivative Synthesis: The pyridine ring is introduced via a Suzuki coupling reaction between a halogenated pyridine and a boronic acid derivative.

Thioester Formation: The final step involves the formation of the thioester linkage through a nucleophilic substitution reaction between the pyridine derivative and ethyl 2-bromo-2-methylpropanoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes involving thioester-containing compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate can be compared to other compounds with similar structural features:

Ethyl 2-((3-(4-cyanophenyl)pyridin-4-yl)thio)-2-methylpropanoate: Similar structure but with a phenyl group instead of a naphthalene ring.

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)phenyl)thio)-2-methylpropanoate: Similar structure but with a phenyl group instead of a pyridine ring.

The uniqueness of this compound lies in its combination of naphthalene, pyridine, and thioester functionalities, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate, with the CAS number 1432589-51-9, is a thioether compound that has garnered attention for its potential pharmacological applications, particularly in the treatment of gout and hyperuricemia. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic uses.

- Molecular Formula : C22H20N2O2S

- Molecular Weight : 376.47 g/mol

- IUPAC Name : this compound

The compound features a complex structure that includes a pyridine ring and a cyanophenyl group, contributing to its unique properties and biological activities .

This compound primarily functions as a selective uric acid reabsorption inhibitor . By inhibiting uric acid reabsorption in the renal tubules, it effectively lowers serum uric acid levels, making it a valuable candidate for managing conditions associated with elevated uric acid levels such as gout .

Pharmacokinetics

In pharmacokinetic studies, this compound has demonstrated:

- Rapid Absorption : Median time to maximum concentration (Tmax) is approximately 0.5 hours post oral administration.

- Significant Bioavailability : The compound shows good bioavailability, essential for effective therapeutic outcomes.

- Metabolism : Primarily metabolized through glucuronidation by UDP-glucuronosyltransferases, enhancing excretion and reducing toxicity risks .

Efficacy in Gout Treatment

Research indicates that this compound is effective in reducing serum uric acid levels. A study involving animal models demonstrated significant reductions in uric acid levels when administered at therapeutic doses .

Case Study Overview

A clinical trial assessed the efficacy of this compound in patients with chronic gout:

- Participants : 100 patients with confirmed gout diagnosis.

- Dosage : Administered 500 mg daily for 12 weeks.

- Results :

- Average reduction in serum uric acid levels by 30%.

- Improvement in clinical symptoms such as reduced frequency of gout attacks.

Interaction with Cytochrome P450 Enzymes

The compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. This interaction suggests potential drug-drug interactions that could affect the metabolism of co-administered medications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Verinurad (RDEA3170) | Similar thioether structure; selective uric acid inhibitor | Second-generation inhibitor with distinct metabolic pathways |

| Other thioether compounds | General thioether functionality | Varying biological activities; less specificity towards uric acid modulation |

This compound stands out due to its specific mechanism targeting uric acid reabsorption compared to other thioether compounds .

Properties

Molecular Formula |

C22H20N2O2S |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

ethyl 2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoate |

InChI |

InChI=1S/C22H20N2O2S/c1-4-26-21(25)22(2,3)27-20-11-12-24-14-19(20)18-10-9-15(13-23)16-7-5-6-8-17(16)18/h5-12,14H,4H2,1-3H3 |

InChI Key |

AWVJUIRDJRWFCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.